8-Methoxyisoquinoline-4-carbaldehyde

Catalog No.
S12983942
CAS No.
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxyisoquinoline-4-carbaldehyde

Product Name

8-Methoxyisoquinoline-4-carbaldehyde

IUPAC Name

8-methoxyisoquinoline-4-carbaldehyde

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-9-8(7-13)5-12-6-10(9)11/h2-7H,1H3

InChI Key

PMQPSOOBRJKKKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=NC=C2C=O

8-Methoxyisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol. It features an isoquinoline structure, which is a bicyclic compound composed of a benzene ring fused to a pyridine ring. The presence of a methoxy group (-OCH₃) at the 8-position and an aldehyde group (-CHO) at the 4-position contributes to its unique chemical properties and potential biological activities. This compound is often utilized in various chemical synthesis processes and research applications due to its reactivity and structural characteristics .

, including:

  • Nucleophilic Substitution: The aldehyde group can be substituted by nucleophiles under basic conditions, leading to various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or related structures.
  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, allowing for further functionalization .

Research indicates that 8-methoxyisoquinoline-4-carbaldehyde exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for further pharmaceutical development.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation, although more extensive studies are needed to confirm these findings.
  • Neurological Effects: Some derivatives of isoquinoline compounds are known for their neuroprotective qualities, suggesting that 8-methoxyisoquinoline-4-carbaldehyde could have implications in treating neurodegenerative diseases .

The synthesis of 8-methoxyisoquinoline-4-carbaldehyde typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available isoquinoline derivatives.
  • Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Formylation: The aldehyde group is introduced via the Vilsmeier-Haack reaction, where the methoxylated isoquinoline is treated with phosphorus oxychloride and dimethylformamide (DMF) or similar reagents .

8-Methoxyisoquinoline-4-carbaldehyde has several applications across different fields:

  • Pharmaceutical Research: Its potential antimicrobial and anticancer properties make it a subject of interest in drug discovery.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals.
  • Material Science: The compound's unique properties may find applications in creating specialized materials or coatings .

Interaction studies involving 8-methoxyisoquinoline-4-carbaldehyde focus on its binding affinity with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. These interactions could elucidate its mechanism of action in biological systems, particularly in relation to its antimicrobial and anticancer effects .

Several compounds share structural similarities with 8-methoxyisoquinoline-4-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-MethoxyisoquinolineMethoxy group at position 5Lacks an aldehyde function
6-MethoxyisoquinolineMethoxy group at position 6Different reactivity profile
8-MethoxyquinolineMethoxy group at position 8No aldehyde functionality
7-MethoxyisoquinolineMethoxy group at position 7Distinct biological activity

The unique positioning of the methoxy and aldehyde groups in 8-methoxyisoquinoline-4-carbaldehyde contributes to its distinct chemical reactivity and potential biological activities compared to these similar compounds. This specificity makes it a valuable compound for targeted research and applications in medicinal chemistry .

Key Synthetic Routes

Pomeranz-Fritsch Cyclization for Isoquinoline Core Formation

The Pomeranz-Fritsch cyclization stands as a cornerstone for constructing the isoquinoline scaffold, leveraging benzaldehyde derivatives and aminoacetaldehyde diethyl acetal under acidic conditions. For 8-methoxyisoquinoline-4-carbaldehyde, this method involves condensing 3-methoxybenzaldehyde with aminoacetaldehyde diethyl acetal to form a benzalaminoacetal intermediate. Subsequent cyclization via methanesulfonic acid or concentrated sulfuric acid induces electrophilic aromatic substitution, yielding the isoquinoline core. Critical to regioselectivity is the electron-donating methoxy group at the 8-position, which directs cyclization to the desired position. Recent advances demonstrate that 20 equivalents of methanesulfonic acid in acetonitrile achieve 52% yield in a two-step sequence, highlighting the efficiency of modern adaptations.

Bischler-Napieralski Reaction with Methoxy-Substituted Precursors

The Bischler-Napieralski reaction offers an alternative pathway through intramolecular cyclization of β-arylethylamides. Starting with 2-(3-methoxyphenyl)ethylamide, phosphoryl chloride-mediated dehydration generates a dihydroisoquinoline intermediate, which is subsequently oxidized to the aromatic form. This method excels in introducing substituents at the 1-position but requires precise control over dehydration agents. For instance, phosphorus pentoxide in phosphoryl chloride at reflux temperatures ensures optimal cyclization efficiency. Post-oxidation with manganese dioxide or palladium on carbon introduces the aldehyde group at the 4-position, completing the synthesis.

Direct Functionalization via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of preformed isoquinoline derivatives. Treating 8-methoxyisoquinoline with dimethylformamide and phosphoryl chloride generates a reactive iminium intermediate, which undergoes hydrolysis to install the aldehyde group at the 4-position. This method bypasses multistep oxidations but demands stringent anhydrous conditions to prevent aldehyde oxidation. Yields typically range from 40–60%, depending on the electron density of the isoquinoline core.

Table 1: Comparison of Synthetic Routes for 8-Methoxyisoquinoline-4-carbaldehyde

MethodStarting MaterialsKey ReagentsYield (%)Regioselectivity Control
Pomeranz-Fritsch3-MethoxybenzaldehydeMethanesulfonic acid52High
Bischler-Napieralski2-(3-Methoxyphenyl)ethylamidePhosphoryl chloride45Moderate
Vilsmeier-Haack8-MethoxyisoquinolineDimethylformamide, POCl358Low

Optimization of Reaction Conditions

Solvent and Catalyst Selection for Regioselective Methoxylation

Regioselective methoxylation is achieved through solvent polarity and Lewis acid catalysts. Polar aprotic solvents like dimethylacetamide enhance nucleophilic attack at the 8-position, while tin tetrachloride coordinates to the aromatic ring, directing methoxy group installation. For example, a 1:2 mixture of tin tetrachloride and methanol in dichloromethane achieves 85% regioselectivity for the 8-methoxy isomer.

Temperature and Pressure Effects on Aldehyde Group Stability

The aldehyde group’s susceptibility to oxidation necessitates low-temperature processing (–10°C to 0°C) during formylation steps. Elevated temperatures (>50°C) promote aldol condensation side reactions, reducing yields by 20–30%. Pressure-controlled reactors (1–3 atm) stabilize reactive intermediates, particularly in Pomeranz-Fritsch cyclizations, where exothermic reactions risk thermal degradation.

Purification Strategies for High-Purity Isolation

Chromatographic purification using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves regioisomeric impurities. Recrystallization from ethanol/water mixtures (70:30) further elevates purity to >99%, as confirmed by high-performance liquid chromatography. Industrial-scale processes favor simulated moving bed chromatography for continuous purification, reducing solvent consumption by 40%.

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptations

Transitioning batch-based Pomeranz-Fritsch cyclizations to continuous flow systems enhances reproducibility and safety. Microreactors with corrosion-resistant materials (e.g., Hastelloy) accommodate acidic conditions, achieving residence times of 15–20 minutes at 80°C. Integrated in-line pH monitoring adjusts acid concentrations dynamically, minimizing byproduct formation.

Byproduct Management in Multistep Syntheses

Multistep syntheses generate byproducts such as 8-methoxyisoquinoline-1-carbaldehyde (from Bischler-Napieralski reactions) and dimerized aldol adducts. Scavenging resins (e.g., polymer-bound triphenylphosphine) selectively sequester reactive aldehydes, while catalytic hydrogenation cleaves undesired dimers. Process mass intensity analyses reveal that 60% of waste originates from solvent use, prompting shifts to cyclopentyl methyl ether as a greener alternative.

Thermodynamic Parameters

Melting Point and Phase Transition Behavior

8-Methoxyisoquinoline-4-carbaldehyde (Chemical Abstracts Service registry number 2973762-32-0) exists as a crystalline solid at ambient temperature with a molecular weight of 187.19 grams per mole [1] [2]. While direct melting point data for this specific compound is not available in the current literature, comparative analysis with structurally related compounds provides valuable insights into its thermal behavior.

The parent compound isoquinoline exhibits a melting point range of 26-28 degrees Celsius [3], while the closely related 8-methoxyquinoline demonstrates a significantly higher melting point of 50 degrees Celsius [4]. This elevation in melting point demonstrates the stabilizing effect of the methoxy substituent through enhanced intermolecular interactions. The 8-methylquinoline-2-carbaldehyde analog, which contains both methyl substitution and an aldehyde functional group, exhibits a melting point of 81-83 degrees Celsius [5], suggesting that carbonyl functionality contributes substantially to thermal stability through additional hydrogen bonding capabilities.

The phase transition behavior of 8-Methoxyisoquinoline-4-carbaldehyde is expected to be influenced by the combined electronic effects of the methoxy group at position 8 and the aldehyde functionality at position 4. The methoxy group provides electron-donating character that stabilizes the aromatic system, while the aldehyde group introduces dipolar interactions that enhance crystal lattice energy . Based on the comparative data, the melting point of 8-Methoxyisoquinoline-4-carbaldehyde would be predicted to fall within the range of 65-85 degrees Celsius, accounting for the additive effects of both functional groups.

Table 1: Basic Physical and Chemical Properties of 8-Methoxyisoquinoline-4-carbaldehyde

PropertyValue
Molecular FormulaC₁₁H₉NO₂
Molecular Weight (g/mol)187.19
CAS Registry Number2973762-32-0
IUPAC Name8-methoxyisoquinoline-4-carbaldehyde
AppearanceCrystalline solid
Storage Temperature2-8°C (refrigerated)

Table 2: Comparative Melting Point Data for Related Isoquinoline and Quinoline Derivatives

CompoundMelting Point (°C)Reference
8-methoxyquinoline50Citation 8
8-methoxyquinoline-2-carbaldehydeNot availableCitation 5
8-methylquinoline-2-carbaldehyde81-83Citation 1
Isoquinoline26-28Citation 11

Solubility Profiling in Polar and Nonpolar Solvents

The solubility characteristics of 8-Methoxyisoquinoline-4-carbaldehyde are fundamentally determined by the interplay between its aromatic isoquinoline core, the electron-donating methoxy group, and the polar aldehyde functionality. The parent isoquinoline compound exhibits limited water solubility of 5 grams per liter and demonstrates preferential dissolution in organic solvents such as ethanol, acetone, diethyl ether, and carbon disulfide [3] [7].

The introduction of the methoxy group at position 8 significantly modifies the solubility profile by enhancing interactions with polar solvents. This electron-donating substituent increases the electron density of the aromatic system while providing an additional site for hydrogen bond formation through its oxygen atom . The 8-methoxyquinoline analog shows improved polar solvent compatibility compared to the unsubstituted quinoline, with a logarithmic partition coefficient (LogP) of 1.84 compared to 2.08 for isoquinoline [4] [3].

The aldehyde functional group at position 4 introduces significant polarity through its carbonyl oxygen, which serves as both a hydrogen bond acceptor and a site for dipole-dipole interactions. This functionality is expected to enhance solubility in protic polar solvents such as methanol and ethanol while maintaining compatibility with aprotic polar solvents like dimethyl sulfoxide and acetone [9]. Commercial preparation guidelines recommend dimethyl sulfoxide as a primary solvent for stock solution preparation, with heating to 37 degrees Celsius and ultrasonic treatment to enhance dissolution [9].

For quantitative solubility assessment, stock solution preparation protocols indicate that 1 milligram of 8-Methoxyisoquinoline-4-carbaldehyde requires 5.3422 milliliters of solvent to achieve a 1 millimolar concentration, suggesting moderate to good solubility in appropriate organic solvents [9]. The compound demonstrates limited aqueous solubility, necessitating organic co-solvents or emulsification for aqueous applications.

Table 3: Solubility Profile Comparison of Related Compounds

CompoundWater SolubilityPolar SolventsLogP (Octanol/Water)
Isoquinoline (parent)5 g/L (low)Soluble in ethanol, acetone2.08
8-methoxyquinolineNot specifiedEnhanced by methoxy group1.84
8-methoxyquinoline-2-carbaldehydeNot availableEnhanced by methoxy groupNot available
Isoquinoline-8-carbaldehyde0.705 mg/mL (very low)Low solubilityNot available

Degradation Kinetics

Hydrolytic Stability of the Aldehyde Functionality

The hydrolytic stability of 8-Methoxyisoquinoline-4-carbaldehyde is primarily governed by the reactivity of its aldehyde functional group under aqueous conditions. Aldehyde groups are inherently susceptible to nucleophilic attack by water molecules, leading to hydrate formation and subsequent degradation pathways [10] [11]. The kinetics of aldehyde hydrolysis typically follow pseudo-first-order reaction mechanisms, with rate constants varying substantially based on pH, temperature, and ionic strength.

Under neutral aqueous conditions, aldehydes generally exhibit moderate stability with hydrolysis half-lives ranging from hours to days depending on electronic and steric factors [11]. The electron-donating methoxy group at position 8 of the isoquinoline ring system is expected to increase electron density at the aldehyde carbon through resonance effects, potentially reducing the electrophilicity and thus enhancing hydrolytic stability compared to electron-deficient aldehyde analogs.

pH-dependent hydrolysis studies of related heterocyclic aldehydes demonstrate that acid-catalyzed hydrolysis becomes significant below pH 5, while base-catalyzed mechanisms predominate above pH 9 [10] [11]. The isoquinoline nitrogen can undergo protonation under acidic conditions, which may influence the electronic distribution within the aromatic system and affect aldehyde reactivity. Storage recommendations specify refrigerated conditions (2-8 degrees Celsius) to minimize hydrolytic degradation, with maximum storage periods of 6 months at -80 degrees Celsius and 1 month at -20 degrees Celsius [9].

Biodegradation studies of structurally related compounds provide insight into potential hydrolytic pathways. Isoquinoline undergoes hydroxylation to form 1(2H)-isoquinolinone under nitrate-reducing conditions with 92% mineralization efficiency [12]. The presence of the aldehyde group in 8-Methoxyisoquinoline-4-carbaldehyde may introduce additional degradation pathways through oxidation to the corresponding carboxylic acid or reduction to the primary alcohol.

Table 4: Biodegradation Pathways and Products for Related Nitrogen Heterocycles

Starting CompoundPrimary Hydroxylation ProductMineralization Rate (%)Degradation Mechanism
Isoquinoline1(2H)-isoquinolinone92Hydroxylation
Quinoline2(1H)-quinolinone100Hydroxylation
2-Methylquinoline1,2,3,4-tetrahydro-2-methyl-quinoline58Hydrogenation then ring cleavage

Photodegradation Under Ultraviolet-Visible Irradiation

Photodegradation of 8-Methoxyisoquinoline-4-carbaldehyde under ultraviolet-visible irradiation occurs through multiple mechanisms involving both the isoquinoline chromophore and the aldehyde functional group. Advanced oxidation processes utilizing ultraviolet radiation with oxidants such as chlorine and persulfate have been extensively studied for isoquinoline degradation [13].

The primary photodegradation mechanism involves hydroxyl radical attack on the aromatic system, with rate constants following the order: chlorine radicals (6.23 × 10¹⁰ M⁻¹s⁻¹) > sulfate radicals (8.81 × 10⁹ M⁻¹s⁻¹) > hydroxyl radicals (1.66 × 10⁹ M⁻¹s⁻¹) > hypochlorite radicals (1.62 × 10⁸ M⁻¹s⁻¹) [13]. These reactive species attack the electron-rich positions of the isoquinoline ring, with the methoxy-substituted position being particularly susceptible due to increased electron density.

The aldehyde functionality introduces additional photochemical pathways through carbonyl excitation and subsequent alpha-cleavage reactions [14] [15]. Under ultraviolet irradiation, carbonyl groups can undergo photochemical transformation leading to the formation of carboxylic acid derivatives and various oxygen-containing intermediates [16]. The loss of carboxylic oxygen groups under prolonged ultraviolet exposure has been documented for related compounds, indicating potential aldehyde degradation pathways [16].

Photodegradation kinetics are significantly influenced by environmental conditions, with humid conditions accelerating certain degradation pathways through steady-state photoproduct formation and removal [14]. The presence of moisture facilitates the removal of photoproducts as gaseous species, leading to material loss and structural degradation. For 8-Methoxyisoquinoline-4-carbaldehyde, the combination of aromatic and carbonyl chromophores results in broad ultraviolet absorption, making the compound particularly susceptible to photochemical degradation.

Mechanistic studies reveal that the degradation of isoquinoline compounds by hydroxyl and sulfate radicals predominantly proceeds through radical adduct formation, while chlorine radicals operate via single electron transfer mechanisms [13]. The methoxy substituent may influence these pathways by altering the electron distribution and providing alternative sites for radical attack.

Table 5: Photodegradation Mechanisms and Kinetic Parameters

ParameterIsoquinoline CompoundsAldehyde Functionality
Primary Degradation MechanismHydroxyl radical attackCarbonyl oxidation
Secondary PathwaysElectron transfer processesPhotochemical transformation
Radical Species InvolvedHO- , ClO- , Cl- , SO₄- ⁻Oxygen-containing radicals
Rate Constant OrderCl- > SO₄- ⁻ > HO- > ClO-Highly susceptible to UV

Crystallographic Features

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides fundamental insights into the molecular geometry and solid-state packing arrangements of 8-Methoxyisoquinoline-4-carbaldehyde. While specific crystallographic data for this compound is not currently available in the literature, analysis of structurally related isoquinoline derivatives provides valuable structural context for understanding its crystallographic features.

The isoquinoline ring system adopts a planar configuration with minimal deviation from planarity, as demonstrated in related carbazole-carbaldehyde structures where dihedral angles between fused ring systems typically range from 0.82 to 2.20 degrees [17] [18]. The planarity of the aromatic system is maintained through effective π-electron delocalization across the bicyclic framework, with the nitrogen heteroatom contributing to the overall electronic structure.

The methoxy substituent at position 8 is expected to adopt a coplanar orientation with the isoquinoline ring system to maximize resonance stabilization. Similar methoxy-substituted aromatic compounds demonstrate minimal deviation from planarity, with the methoxy oxygen typically positioned to optimize orbital overlap with the aromatic π-system [19]. The carbon-oxygen bond length for the methoxy group typically falls within the range of 1.36-1.40 Ångströms, while the oxygen-carbon bond to the methyl group ranges from 1.42-1.45 Ångströms.

The aldehyde functional group at position 4 introduces significant geometric constraints due to the sp² hybridization of the carbonyl carbon. The carbon-oxygen double bond length typically measures 1.20-1.22 Ångströms, while the carbon-carbon bond connecting the aldehyde to the isoquinoline ring ranges from 1.46-1.48 Ångströms [17] [20]. The aldehyde hydrogen adopts a position that minimizes steric interactions while maintaining the planar geometry of the carbonyl group.

Crystallographic analysis of related tetrahydroisoquinoline derivatives reveals that these compounds typically crystallize in common space groups such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic), with unit cell parameters varying based on the specific substitution pattern and molecular packing arrangements [21] [19]. The molecular dimensions and bond angles generally fall within expected ranges for aromatic nitrogen heterocycles.

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state structure of 8-Methoxyisoquinoline-4-carbaldehyde is stabilized through a complex network of intermolecular hydrogen bonding interactions involving the aldehyde oxygen, methoxy oxygen, and isoquinoline nitrogen atoms. These interactions play crucial roles in determining crystal packing arrangements, thermal stability, and physical properties.

The aldehyde functional group serves as both a hydrogen bond acceptor through its carbonyl oxygen and a weak hydrogen bond donor through the aldehyde hydrogen. The carbonyl oxygen possesses two lone pairs of electrons that can participate in hydrogen bonding with suitable donors in adjacent molecules [22] [20]. The aldehyde hydrogen, while not as acidic as traditional hydrogen bond donors, can engage in weak C-H···O interactions with neighboring acceptor sites.

Intramolecular hydrogen bonding may occur between the aldehyde oxygen and adjacent aromatic hydrogen atoms, forming stabilizing five- or six-membered ring motifs. Similar intramolecular O-H···O hydrogen bonds have been observed in related carbazole-carbaldehyde structures, with O···O distances ranging from 2.5-2.8 Ångströms and O-H···O angles typically exceeding 150 degrees [18] [22]. These interactions contribute to molecular rigidity and influence the overall conformational preferences.

The methoxy group provides additional hydrogen bonding capabilities through its oxygen atom, which can accept hydrogen bonds from suitable donors in the crystal lattice. The methoxy oxygen typically forms C-H···O interactions with aromatic hydrogen atoms from neighboring molecules, contributing to the overall stability of the crystal packing [21] [23]. These interactions often result in the formation of chains or two-dimensional networks that extend throughout the crystal structure.

The isoquinoline nitrogen atom can participate in hydrogen bonding as both an acceptor and, when protonated, as a donor. In neutral form, the nitrogen lone pair can accept hydrogen bonds from suitable donors, while protonation under acidic conditions enables the formation of N-H···O interactions [23]. The basic nature of the isoquinoline nitrogen (pKa ≈ 5.4 for the parent compound) influences its hydrogen bonding behavior and may affect crystal packing in different environments.

Intermolecular π-π stacking interactions between isoquinoline ring systems provide additional stabilization to the crystal structure. These interactions typically occur with centroid-to-centroid distances of 3.5-4.0 Ångströms and contribute to the formation of columnar or herringbone packing arrangements [17] [20]. The electron-donating methoxy group may enhance π-π interactions by increasing the electron density of the aromatic system.

The combination of hydrogen bonding and π-π interactions creates a three-dimensional network that stabilizes the crystal structure and influences physical properties such as melting point, solubility, and mechanical stability. The specific arrangement of these interactions depends on the crystallization conditions, solvent effects, and thermal history of the sample [24] [25]. Understanding these intermolecular forces is crucial for predicting crystal polymorphism, designing improved synthetic routes, and optimizing processing conditions for practical applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types